(-)-フェノルドパム

概要

説明

A dopamine D1 receptor agonist that is used as an antihypertensive agent. It lowers blood pressure through arteriolar vasodilation.

科学的研究の応用

高血圧性危機の管理

フェノルドパムは、悪性高血圧症などの重症高血圧の急速な管理のために静脈内投与されます。悪性高血圧症は、末期臓器機能の悪化を伴うことがあります . フェノルドパムの急速な発現と作用の短時間性は、血圧を迅速かつ可逆的に低下させる必要がある緊急事態に最適です。

腎灌流の強化

フェノルドパムは、腎動脈を拡張させる能力があるため、腎灌流を改善するために使用されます。 これは、慢性腎臓病を併発している高血圧患者にとって特に有益であり、ストレス状態において腎機能を維持するのに役立ちます .

術後の血圧管理

術後の状況では、フェノルドパムは血圧レベルの管理に役立ちます。特に、血圧の大きな変動が予想される手術後です。 その選択的な作用により、有意なアドレナリン作動性効果なしに、制御された血管拡張が可能です .

放射線学および画像診断

造影剤を必要とする放射線学的検査では、フェノルドパムは腎機能の保護に使用できます。 その腎血管拡張作用は、造影剤腎症の予防に役立ちます。造影剤腎症は、このような検査を受ける患者のリスク因子です .

ドーパミン受容体作動薬の研究

フェノルドパムのD1様ドーパミン受容体に対する選択的な作用は、ドーパミンとその受容体サブタイプの薬理学の研究にとって貴重な化合物となります。 フェノルドパムを用いた研究は、これらの受容体がさまざまな生理学的および病理学的プロセスにおいて果たす役割に関する洞察を提供することができます .

心血管研究

心血管研究では、フェノルドパムは、血管拡張が心拍出量と全身血管抵抗に与える影響を研究するために使用されます。 その冠動脈を含む動脈床に対する特異的な作用により、心血管力学の標的となる調査が可能になります .

神経保護研究

フェノルドパムの神経保護の可能性は、特に虚血性イベント中の損傷を軽減するという文脈で、調査されています。 その血管拡張作用は、そのようなイベント中に脳血流を強化することで、神経機能の維持に役立つ可能性があります .

降圧薬開発

フェノルドパムは、参照化合物として、新しい降圧薬の開発に役立ちます。 その十分に特性化されたプロファイルは、新規血管拡張薬と降圧薬の有効性と安全性のベンチマークとして役立ちます .

作用機序

Safety and Hazards

Fenoldopam may cause you to have fast heartbeats, or a light-headed feeling (like you might pass out) . After treatment, call your doctor at once if you have: vision changes, severe headache; swelling, rapid weight gain; shortness of breath; pounding in your neck or ears; or low potassium level . Common side effects of fenoldopam may include: feeling light-headed; headache; nausea; or flushing (sudden warmth, redness, or tingly feeling) .

生化学分析

Biochemical Properties

Fenoldopam, (S)- plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is an agonist for D1-like dopamine receptors and binds with moderate affinity to α2-adrenoceptors . Fenoldopam, (S)- does not significantly interact with D2-like receptors, α1 and β-adrenoceptors, 5-HT1 and 5-HT2 receptors, or muscarinic receptors . The compound’s interaction with D1-like receptors leads to increased renal blood flow and vasodilation, which are crucial for its antihypertensive effects .

Cellular Effects

Fenoldopam, (S)- exerts various effects on different cell types and cellular processes. It activates peripheral D1 receptors, leading to arterial and arteriolar vasodilation . This activation decreases afterload and promotes sodium excretion via specific dopamine receptors along the nephron . Fenoldopam, (S)- also influences cell signaling pathways by increasing intracellular cyclic AMP levels, which results in vasodilation of renal, mesenteric, and coronary arteries . Additionally, it may increase norepinephrine plasma concentration .

Molecular Mechanism

The molecular mechanism of Fenoldopam, (S)- involves its selective agonism of D1-like dopamine receptors. This interaction activates adenylyl cyclase, raising intracellular cyclic AMP levels and leading to vasodilation . Fenoldopam, (S)- binds with moderate affinity to α2-adrenoceptors but does not significantly affect D2-like receptors, α1 and β-adrenoceptors, or muscarinic receptors . The R-isomer of Fenoldopam is responsible for its biological activity, having approximately 250-fold higher affinity for D1-like receptors than the S-isomer .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fenoldopam, (S)- change over time. The compound has a rapid onset of action, typically within 4 minutes, and a short duration of action, less than 10 minutes . Its stability and degradation in vitro and in vivo studies indicate that Fenoldopam, (S)- is metabolized primarily in the liver through methylation, glucuronidation, and sulfation . Long-term effects on cellular function include sustained vasodilation and increased renal blood flow .

Dosage Effects in Animal Models

The effects of Fenoldopam, (S)- vary with different dosages in animal models. At lower doses, it primarily increases renal blood flow and promotes diuresis and natriuresis . Higher doses result in significant reductions in systolic and diastolic blood pressure . Excessive doses may lead to adverse effects such as reflex tachycardia and hypotension . Threshold effects observed in studies indicate that the optimal dosage range is crucial for balancing efficacy and safety .

Metabolic Pathways

Fenoldopam, (S)- is involved in several metabolic pathways, primarily in the liver. It undergoes methylation, glucuronidation, and sulfation . The primary metabolites are excreted through urine (90%) and feces (10%) . The compound’s metabolism does not involve cytochrome P450 enzymes, reducing the risk of drug-drug interactions .

Transport and Distribution

Fenoldopam, (S)- is transported and distributed within cells and tissues through specific transporters and binding proteins. It has a volume of distribution of 0.6 L/kg and is extensively bound to plasma proteins . The compound’s rapid onset of action is attributed to its efficient distribution and binding to target receptors .

Subcellular Localization

The subcellular localization of Fenoldopam, (S)- is primarily within the cytoplasm, where it interacts with D1-like dopamine receptors . The compound’s activity is influenced by its localization, as it needs to bind to specific receptors to exert its vasodilatory effects . Post-translational modifications, such as phosphorylation, may also play a role in directing Fenoldopam, (S)- to its target compartments .

特性

IUPAC Name |

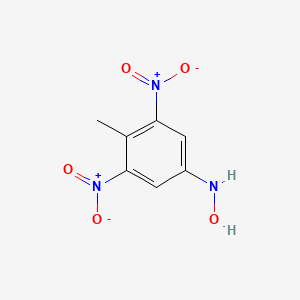

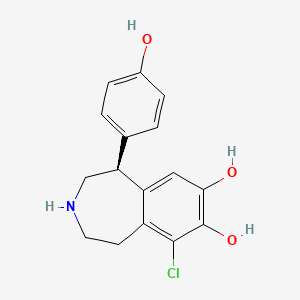

(5S)-9-chloro-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO3/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(20)16(15)21/h1-4,7,13,18-21H,5-6,8H2/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVURRHSHRRELCG-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H](C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85145-23-9 | |

| Record name | Fenoldopam, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085145239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FENOLDOPAM, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97BT14C36A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

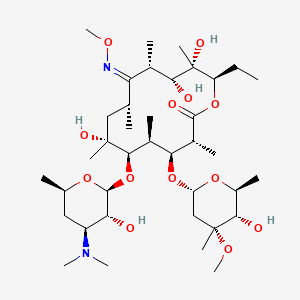

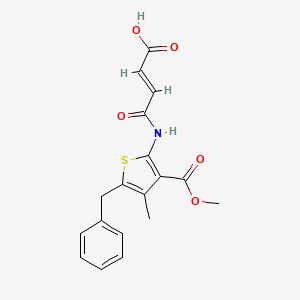

![1R,3Z,9S-2,6,10,10 Tetramethylbicyclo[7.2.0]undeca-2,6-diene](/img/structure/B1235514.png)

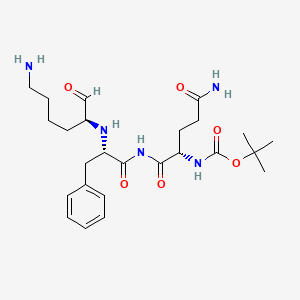

![(6R,7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-[(4-carbamoyl-1-azoniabicyclo[2.2.2]octan-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1235520.png)

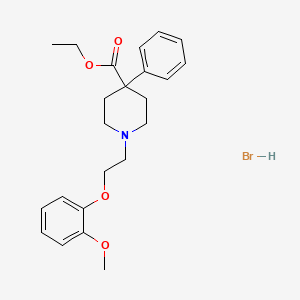

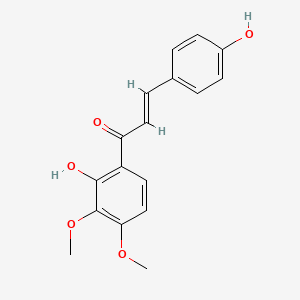

![1-Ethyl-3-[(E)-3-(4-chlorophenyl)propenoyl]-4-[(E)-2-(4-chlorophenyl)ethenyl]piperidin-4-ol](/img/structure/B1235521.png)

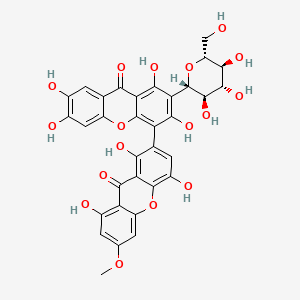

![(9E,21Z)-3,14,15,17,19,20-hexahydroxy-6'-(2-hydroxybutyl)-16-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5',6,14,18,20,29-hexamethylspiro[4,24,28-trioxatricyclo[23.3.1.03,8]nonacosa-9,21-diene-27,2'-oxane]-23-one](/img/structure/B1235524.png)